molecular formula C10H17NO4 B13916716 (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid

Cat. No.: B13916716
M. Wt: 215.25 g/mol
InChI Key: SZFDJSLFSMVIOM-BQBZGAKWSA-N
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Description

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The azetidine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc group and a methyl group. This combination provides distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1

InChI Key

SZFDJSLFSMVIOM-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CC(N1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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